![molecular formula C17H15N3O5S B11447442 3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11447442.png)
3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
3-AMINO-2-[(4-ETHOXYANILINO)CARBONYL]-6-OXO-6,7-DIHYDROTHIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-[(4-ETHOXYANILINO)CARBONYL]-6-OXO-6,7-DIHYDROTHIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, ethoxyanilino, and carboxylic acid functional groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core through cyclization of appropriate precursors.
Amination: Introduction of the amino group using reagents like ammonia or amines under suitable conditions.
Acylation: Attachment of the ethoxyanilino group via acylation reactions using ethoxy aniline and acyl chlorides.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-2-[(4-ETHOXYANILINO)CARBONYL]-6-OXO-6,7-DIHYDROTHIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino and ethoxyanilino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acyl chlorides, anhydrides.
Catalysts: Palladium, platinum, or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Scientific Research Applications
3-AMINO-2-[(4-ETHOXYANILINO)CARBONYL]-6-OXO-6,7-DIHYDROTHIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: Its properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Chemical Biology: It serves as a probe or tool compound in chemical biology to study biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 3-AMINO-2-[(4-ETHOXYANILINO)CARBONYL]-6-OXO-6,7-DIHYDROTHIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar core structures but different functional groups.
Indole Derivatives: Compounds with an indole core, which share some structural similarities with thieno[2,3-b]pyridine.
Benzothiophene Derivatives: Compounds containing a benzothiophene core, which is structurally related to thieno[2,3-b]pyridine.
Uniqueness
3-AMINO-2-[(4-ETHOXYANILINO)CARBONYL]-6-OXO-6,7-DIHYDROTHIENO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H15N3O5S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H15N3O5S/c1-2-25-9-5-3-8(4-6-9)19-15(22)13-12(18)10-7-11(17(23)24)14(21)20-16(10)26-13/h3-7H,2,18H2,1H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
ROFXZOZJFBEOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N |
Origin of Product |
United States |
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